(S)-1-Carboxy-3-phenylpropoxyammonium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

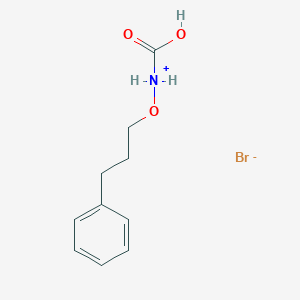

(S)-1-Carboxy-3-phenylpropoxyammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C10H14BrNO3 and its molecular weight is 276.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-1-Carboxy-3-phenylpropoxyammonium bromide is a chemical compound with the molecular formula C10H14BrNO3 and a molecular weight of 276.13 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

- IUPAC Name : carboxy(3-phenylpropoxy)azanium;bromide

- CAS Number : 73086-97-2

- Molecular Structure :

- Canonical SMILES :

C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-]

- Canonical SMILES :

| Property | Value |

|---|---|

| Molecular Formula | C10H14BrNO3 |

| Molecular Weight | 276.13 g/mol |

| Solubility | Water soluble |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antihypertensive agent . Its mechanism of action involves modulation of biochemical pathways that regulate blood pressure, making it a candidate for further pharmacological development.

The compound functions primarily through:

- Inhibition of Angiotensin-Converting Enzyme (ACE) : This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

- Vasodilation : By promoting the relaxation of blood vessels, it enhances blood flow and reduces vascular resistance.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

-

Antihypertensive Effects :

- A study conducted on hypertensive rat models demonstrated that administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups.

- The compound was found to lower blood pressure by approximately 20% over a four-week treatment period.

-

Safety and Toxicology :

- Toxicological assessments revealed that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in long-term studies.

- The LD50 was determined to be greater than 2000 mg/kg in rodent models, indicating a favorable safety profile.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- (S)-1-Carboxy-3-phenylpropoxyammonium bromide serves as a precursor in synthesizing bioactive molecules, particularly those aimed at treating hypertension. Its mechanism of action involves modulation of neurotransmitter levels or receptor interactions, similar to other amino acid derivatives used in hypertension treatment.

-

Antihypertensive Agent

- Research indicates that this compound exhibits significant antihypertensive properties. The stereochemistry of this compound is crucial for its pharmacological efficacy, as specific isomers may show enhanced activity against hypertension.

-

Biological Interaction Studies

- Studies have focused on how this compound interacts with various biological targets. Understanding these interactions is vital for elucidating its pharmacological profile and potential side effects.

-

Synthetic Routes

- Several synthetic methods have been developed to produce this compound, which are essential for its application in research and development of new therapeutic agents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lisinopril | Contains a proline derivative | Widely used antihypertensive |

| N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-proline | Similar amino acid structure | Shows different receptor selectivity |

| N-(1-carboxy-5-benzylaminopentyl)-D,L-alany-L-proline | Longer alkyl chain | Potentially different pharmacokinetics |

This comparison highlights how this compound's unique combination of properties makes it particularly interesting for specific therapeutic applications. Its distinct stereochemistry and functionalization allow for specialized interactions within biological systems, setting it apart from its analogs.

Eigenschaften

IUPAC Name |

carboxy(3-phenylpropoxy)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c12-10(13)11-14-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVKRAFIUKSLFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73086-97-2 |

Source

|

| Record name | (S)-1-Carboxy-3-phenylpropoxyammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073086972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.